N-(butan-2-yl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide
Description
N-(butan-2-yl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a triazoloquinazoline derivative characterized by a 1,2,4-triazolo[1,5-c]quinazoline core. Key substituents include:
- 8,9-Dimethoxy groups: Likely influencing electronic and steric properties for receptor interactions.
- Sulfanyl acetamide linkage: Connects the triazoloquinazoline core to an aliphatic butan-2-yl group, which may modulate solubility and pharmacokinetics.
Properties
IUPAC Name |
N-butan-2-yl-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-6-10(2)19-16(24)9-27-18-21-13-8-15(26-5)14(25-4)7-12(13)17-20-11(3)22-23(17)18/h7-8,10H,6,9H2,1-5H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAGJVJKLLGKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(butan-2-yl)-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex compound with significant potential in medicinal chemistry. This article provides an in-depth analysis of its biological activity, including anti-inflammatory properties and mechanisms of action.
Chemical Structure and Properties
The compound features a triazoloquinazoline core with specific substituents that enhance its biological profile. The molecular formula is with a molecular weight of 581.7 g/mol. The structure includes:
- Triazoloquinazoline core : A well-known scaffold in drug discovery.
- Dimethoxy and methyl substituents : These groups are crucial for modulating biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of quinazoline compounds exhibit notable anti-inflammatory effects. For instance, compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines and mediators in various models.
Case Study: In Vivo Evaluation
A study evaluated the anti-inflammatory properties using the carrageenan-induced paw edema model in rats. The results indicated that compounds with similar structures demonstrated a percentage inhibition of inflammation comparable to established anti-inflammatory drugs like Indomethacin and Diclofenac .
| Compound | % Inhibition | Reference |
|---|---|---|
| N-(butan-2-yl)-2-({8,9-dimethoxy... | 53.41% | |
| Indomethacin | 60% | |
| Diclofenac | 58% |
The mechanism by which this compound exerts its effects involves several pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in inflammatory signaling pathways.
- Modulation of Cytokine Production : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Impact on NF-kB Pathway : Similar compounds have been identified as inhibitors of the NF-kB pathway, which is crucial in inflammation .
Research Findings
Recent studies have highlighted the potential of quinazoline derivatives in treating inflammatory diseases. For example:
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share the triazoloquinazoline scaffold but differ in substituents (Table 1):
Table 1: Comparative Structural and Molecular Data
Substituent-Driven Functional Insights
Methoxy vs. Chloro Groups :
- The target’s 8,9-dimethoxy groups may engage in hydrogen bonding or hydrophobic interactions, contrasting with MRS-1220’s 9-chloro substituent, which introduces steric bulk and electron-withdrawing effects. Chloro groups often enhance receptor affinity but may reduce solubility .
- Screening compounds (C445-0091, C445-0121) retain 8,9-dimethoxy groups but feature aromatic (phenyl) substituents at position 2, unlike the target’s methyl group. This difference could influence receptor selectivity .
Aliphatic vs. Aromatic Side Chains :
Sulfanyl Acetamide Linkage :
Implications for Receptor Binding and Selectivity
Adenosine Receptor Interactions
Crystallographic and Analytical Data
- Structural Refinement :
- Mass Spectrometry :
- Fragmentation patterns (e.g., EIMS) for the target would differ from analogs due to its unique substituents. For example, the butan-2-yl group may produce distinct ions at m/z 91 (C7H7+) or 130 (C9H8N+) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
